

Cefcanel Daloxate (CAS Number: 97275-40-6): A Technical Whitepaper

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Compound of Interest

Compound Name: Cefcanel Daloxate

Cat. No.: B1668823

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcanel daloxate, with the Chemical Abstracts Service (CAS) number 97275-40-6, is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active metabolite, cefcanel. Cefcanel exhibits its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the available scientific data on **Cefcanel daloxate**, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy. The information is presented to support further research and development efforts in the field of anti-infective therapies.

Introduction

Cefcanel daloxate is a semisynthetic, broad-spectrum cephalosporin antibiotic designed for oral administration. As a prodrug, it is biochemically converted to cefcanel, which is responsible for its antimicrobial activity. The daloxate ester enhances the oral bioavailability of the parent compound. Cefcanel has shown in vitro activity against a range of Gram-positive and Gram-negative bacteria. This document consolidates the technical information available for **Cefcanel daloxate**, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Physicochemical Properties

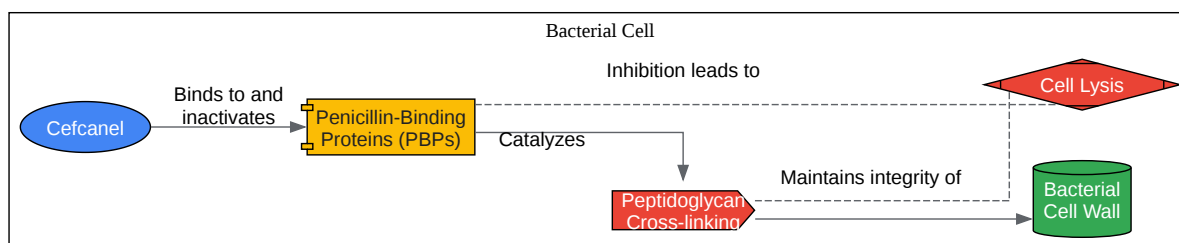
Property	Value	Reference
CAS Number	97275-40-6	[1][2]
Molecular Formula	C ₂₇ H ₂₇ N ₅ O ₉ S ₃	[2]
Molecular Weight	661.73 g/mol	[2]
Synonyms	Cefcanel daloxato, Cefcanelum daloxatum	[1]

Mechanism of Action

Cefcanel, the active metabolite of **Cefcanel daloxate**, is a beta-lactam antibiotic. Its mechanism of action is the inhibition of bacterial cell wall synthesis.[1] This process is critical for bacterial survival and replication.

Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a polymer called peptidoglycan. The final step in the synthesis of peptidoglycan involves the cross-linking of peptide chains, a reaction catalyzed by penicillin-binding proteins (PBPs). Cefcanel binds to these PBPs and acylates the serine residue in the active site, thereby inactivating the enzyme. This inhibition of cross-linking weakens the cell wall, leading to cell lysis and bacterial death.



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Mechanism of action of Cefcanel.

Pharmacokinetics

Cefcanel daloxate is readily absorbed after oral administration and is rapidly hydrolyzed to its active form, cefcanel. The pharmacokinetic properties of cefcanel have been studied in healthy volunteers and in patients with impaired renal function.

Human Pharmacokinetics

A study in healthy male volunteers determined the absolute oral bioavailability of cefcanel to be approximately 40% after the administration of **Cefcanel daloxate** hydrochloride. The total plasma clearance of cefcanel was found to be 179.1 ± 22.4 ml/min/1.73 m². Renal clearance of cefcanel was 136.3 ± 16.1 ml/min/1.73 m² after oral administration. Following intravenous administration, cefcanel is almost completely excreted in the urine as the unmetabolized drug ($92.6 \pm 7.3\%$). However, after oral administration of **Cefcanel daloxate**, over 30% of the total urinary excretion consists of metabolites other than cefcanel.

Another study investigated the pharmacokinetics in healthy volunteers and patients with varying degrees of renal insufficiency. The study found that cefcanel's renal clearance and the fraction excreted in the urine were linearly correlated with renal function. Consequently, as the glomerular filtration rate (GFR) decreased, there were logarithmic increases in the plasma area under the concentration-time curve (AUC) and the plasma elimination half-life.

Parameter	Value	Population
Absolute Oral Bioavailability	~40%	Healthy Male Volunteers
Total Plasma Clearance (i.v.)	179.1 ± 22.4 ml/min/1.73 m ²	Healthy Male Volunteers
Renal Clearance (oral)	136.3 ± 16.1 ml/min/1.73 m ²	Healthy Male Volunteers
Urinary Excretion as Cefcanel (i.v.)	$92.6 \pm 7.3\%$	Healthy Male Volunteers

Animal Pharmacokinetics

In a localized thigh infection model in mice, the plasma and tissue peak levels of cefcanel after oral administration of the daloxate ester were lower than those of cefaclor. However, cefcanel

exhibited a longer half-life compared to cefaclor.

Pharmacodynamics

The in vitro activity of cefcanel has been evaluated against a variety of bacterial isolates. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter that measures the potency of an antibiotic against a specific microorganism.

Organism	MIC ₉₀ (µg/mL)
Staphylococcus aureus (methicillin-susceptible)	1
Streptococcus pyogenes	0.015-1
Streptococcus pneumoniae	0.015-1
Moraxella catarrhalis	1
Escherichia coli (high β-lactamase producers)	>64
Klebsiella pneumoniae (high β-lactamase producers)	>64

Efficacy

In Vivo Efficacy in Animal Models

In a localized thigh infection model in mice infected with *S. aureus*, *E. coli*, or *K. pneumoniae*, oral treatment with **Cefcanel daloxate** resulted in a reduction of viable bacterial counts by approximately 90%. In untreated animals, the number of bacteria increased 4 to 10-fold within 6 hours.

Clinical Efficacy

A randomized, double-blind, multicenter study compared the efficacy of **Cefcanel daloxate** with phenoxymethylpenicillin (PcV) in the treatment of acute pharyngotonsillitis caused by beta-hemolytic streptococci group A.

Treatment Group	Clinical Cure Rate (Short-term)	Bacterial Elimination Rate
Cefcanel daloxate 300 mg bid	~70%	82.8%
Cefcanel daloxate 150 mg bid	57.4%	Significantly lower
Cefcanel daloxate 600 mg daily	54.4%	Significantly lower
Phenoxymethylpenicillin 300 mg tid	~70%	89.8%

The study concluded that **Cefcanel daloxate** 300 mg twice daily was as effective and well-tolerated as phenoxymethylpenicillin 300 mg three times daily.

Synthesis

Detailed information on the industrial synthesis of **Cefcanel daloxate** is proprietary. However, the general synthesis of cephalosporin prodrugs involves the esterification of the carboxylic acid group at the C-4 position of the cephalosporin nucleus and, in the case of **Cefcanel daloxate**, also the esterification of a hydroxyl group on the C-7 side chain. A patent describes the crystallization of **Cefcanel daloxate** hydrochloride from acetonitrile. The synthesis involves the reaction of 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid-(5-methyl-1,3-dioxolen-2-on-4-yl)methylester with D-O-(L-alanyl)-mandelic acid chloride hydrochloride.



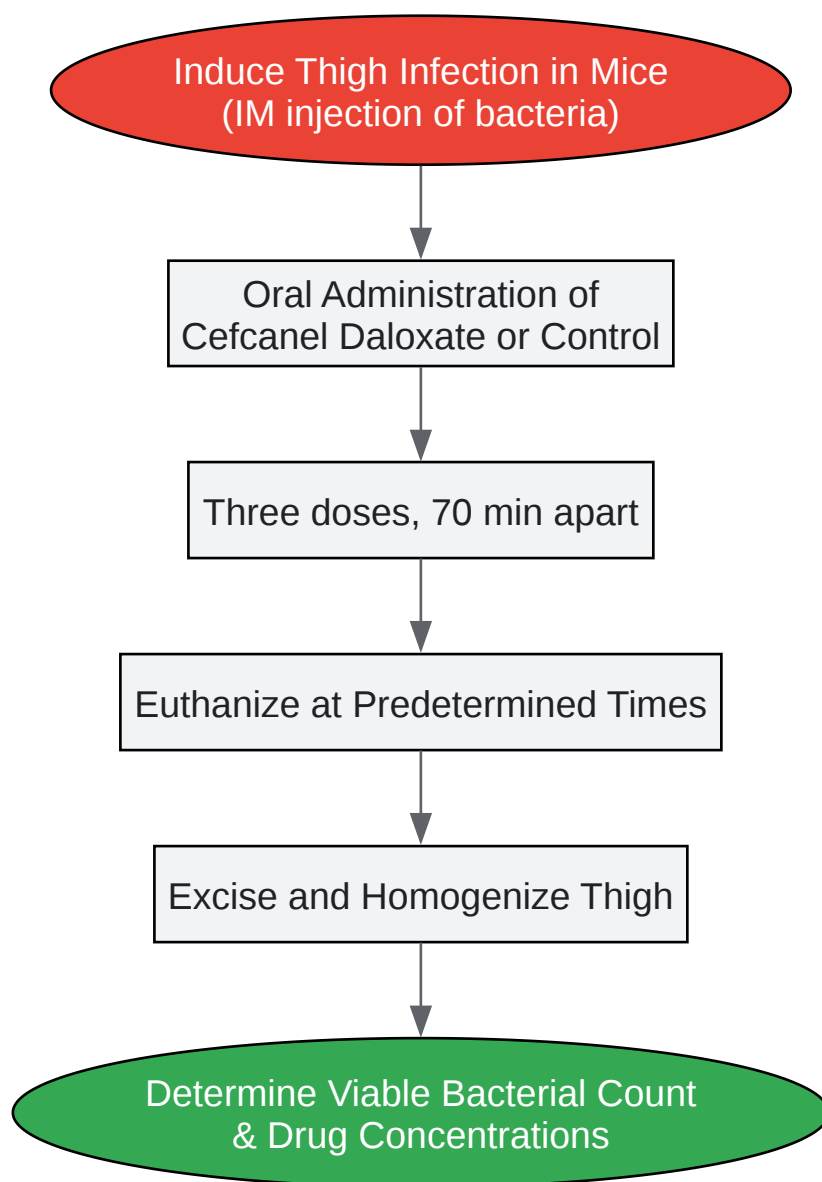
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General synthesis workflow for **Cefcanel daloxate**.

Experimental Protocols

In Vivo Efficacy - Mouse Thigh Infection Model

- Animal Model: Mice.
- Infection: Intramuscular injection of *S. aureus*, *E. coli*, or *K. pneumoniae* into the thigh.
- Treatment: Oral administration of **Cefcanel daloxate** or a comparator (e.g., cefaclor). Doses of 0.1 or 0.5 mmol/kg body weight were given as three doses, 70 minutes apart. The first dose was administered 15 minutes (for Gram-negative strains) or 60 minutes (for staphylococcal infection) after infection.
- Outcome Measurement: At predetermined times, animals were euthanized, and the thigh was excised and homogenized. Viable bacterial counts were determined. A decrease in bacterial numbers was used as the measure of efficacy. Plasma and muscle concentrations of the drugs were also determined.



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Workflow for the mouse thigh infection model.

Clinical Trial - Acute Pharyngotonsillitis

- Study Design: Randomized, double-blind, multicenter study.
- Participants: Patients with acute pharyngotonsillitis caused by beta-hemolytic streptococci group A.
- Treatment Arms:

- **Cefcanel daloxate** 150 mg twice daily
- **Cefcanel daloxate** 300 mg twice daily
- **Cefcanel daloxate** 600 mg once daily
- Phenoxyethylpenicillin 300 mg three times daily
- Duration of Treatment: 10 days.
- Evaluations: Clinical, bacteriological, and safety evaluations at inclusion, during therapy (day 5), early after completion of therapy (day 14), and two weeks later (day 28).
- Primary Endpoints: Clinical cure rate and bacterial elimination rate.

Conclusion

Cefcanel daloxate is an orally active cephalosporin prodrug with demonstrated efficacy against common bacterial pathogens, particularly those responsible for respiratory tract infections. Its pharmacokinetic profile, characterized by good oral bioavailability and a longer half-life of its active metabolite compared to some other oral cephalosporins, offers potential therapeutic advantages. The clinical data supports the use of a 300 mg twice-daily regimen for acute streptococcal pharyngotonsillitis. Further research could explore its efficacy in other indications and against a broader range of contemporary bacterial isolates. This technical guide provides a foundation of the available data to aid in these future endeavors.

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References

- 1. Pharmacokinetics of oral cefcanel daloxate hydrochloride in healthy volunteers and patients with various degrees of impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]

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